molecular formula C16H14ClN3O B11832614 2-(Benzyl(methyl)amino)-7-chloroquinazolin-4(1H)-one CAS No. 61741-61-5

2-(Benzyl(methyl)amino)-7-chloroquinazolin-4(1H)-one

Cat. No.: B11832614
CAS No.: 61741-61-5
M. Wt: 299.75 g/mol
InChI Key: KEBWJUGBGDKOSX-UHFFFAOYSA-N
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Description

2-(Benzyl(methyl)amino)-7-chloroquinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(methyl)amino)-7-chloroquinazolin-4(1H)-one typically involves the reaction of 7-chloro-4(1H)-quinazolinone with benzylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as triethylamine. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyl(methyl)amino)-7-chloroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-(Benzyl(methyl)amino)-7-chloroquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antiviral properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzyl(methyl)amino)-7-chloroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinazolin-4(1H)-one: A precursor in the synthesis of various quinazolinone derivatives.

    7-Chloroquinazolin-4(1H)-one: A closely related compound with similar structural features.

    Benzylamine derivatives: Compounds with benzylamine moieties that exhibit similar reactivity.

Uniqueness

2-(Benzyl(methyl)amino)-7-chloroquinazolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl(methyl)amino group and a chloroquinazolinone core makes it a valuable compound for further research and development in medicinal chemistry.

Properties

CAS No.

61741-61-5

Molecular Formula

C16H14ClN3O

Molecular Weight

299.75 g/mol

IUPAC Name

2-[benzyl(methyl)amino]-7-chloro-3H-quinazolin-4-one

InChI

InChI=1S/C16H14ClN3O/c1-20(10-11-5-3-2-4-6-11)16-18-14-9-12(17)7-8-13(14)15(21)19-16/h2-9H,10H2,1H3,(H,18,19,21)

InChI Key

KEBWJUGBGDKOSX-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2

Origin of Product

United States

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